tert-butyl (E)-4,4,4-trifluorobut-2-enoate
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Overview
Description
tert-Butyl (E)-4,4,4-trifluorobut-2-enoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group and a trifluorobutenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (E)-4,4,4-trifluorobut-2-enoate typically involves the esterification of 4,4,4-trifluorobut-2-enoic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (E)-4,4,4-trifluorobut-2-enoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 4,4,4-trifluorobut-2-enoic acid and tert-butyl alcohol.
Reduction: Reduction of the ester can lead to the formation of the corresponding alcohol.
Substitution: The trifluorobutenoate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Hydrolysis: 4,4,4-trifluorobut-2-enoic acid and tert-butyl alcohol.
Reduction: The corresponding alcohol.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl (E)-4,4,4-trifluorobut-2-enoate is used as a building block in organic synthesis
Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving esters. Its trifluorobutenoate moiety can also be used to introduce fluorine atoms into biologically active molecules, potentially enhancing their metabolic stability and bioavailability.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-butyl (E)-4,4,4-trifluorobut-2-enoate in chemical reactions involves the activation of the ester group towards nucleophilic attack. The electron-withdrawing trifluoromethyl groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This facilitates various reactions such as hydrolysis, reduction, and substitution.
Comparison with Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Comparison: tert-Butyl (E)-4,4,4-trifluorobut-2-enoate is unique due to the presence of the trifluoromethyl groups, which impart distinct electronic properties. These groups enhance the compound’s reactivity and stability compared to similar compounds without fluorine atoms. Additionally, the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
tert-butyl (E)-4,4,4-trifluorobut-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O2/c1-7(2,3)13-6(12)4-5-8(9,10)11/h4-5H,1-3H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBVAEUIRPBJOA-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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